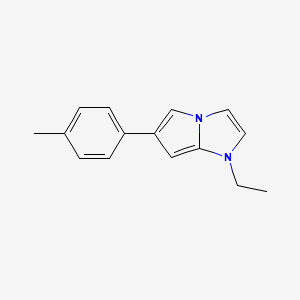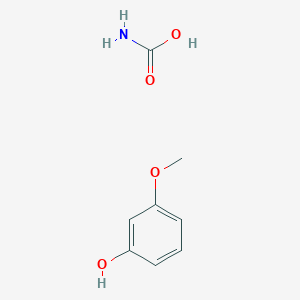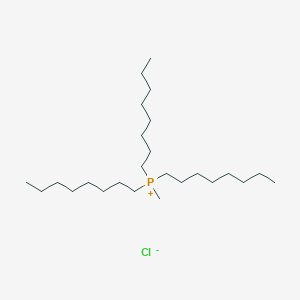
Methyl(trioctyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(trioctyl)phosphanium chloride can be synthesized through the reaction of trioctylphosphine with methyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction is as follows:
(C8H17)3P+CH3Cl→(C8H17)3PCH3+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(trioctyl)phosphanium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The phosphonium ion can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the phosphonium ion.
Major Products
Substitution: The major products depend on the substituting nucleophile. For example, using potassium iodide would yield methyl(trioctyl)phosphanium iodide.
Oxidation: Oxidation can lead to the formation of phosphine oxides.
Aplicaciones Científicas De Investigación
Methyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in the extraction of metals and as an electrolyte in electrochemical cells.
Mecanismo De Acción
The mechanism by which methyl(trioctyl)phosphanium chloride exerts its effects is primarily through its ionic nature. The phosphonium ion can interact with various molecular targets, facilitating reactions or stabilizing intermediates. In biological systems, it can disrupt cell membranes or interact with proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Trioctylphosphine oxide
- Trioctylphosphine
- Tetrabutylphosphonium chloride
Uniqueness
Methyl(trioctyl)phosphanium chloride is unique due to its combination of a methyl group and trioctylphosphine, which imparts specific solubility and reactivity characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.
Propiedades
Número CAS |
35675-28-6 |
|---|---|
Fórmula molecular |
C25H54ClP |
Peso molecular |
421.1 g/mol |
Nombre IUPAC |
methyl(trioctyl)phosphanium;chloride |
InChI |
InChI=1S/C25H54P.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HMWWZNGANFYVPX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[P+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

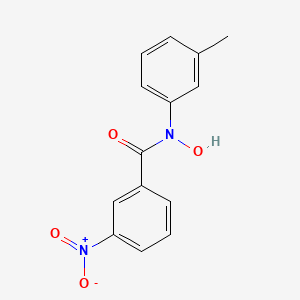
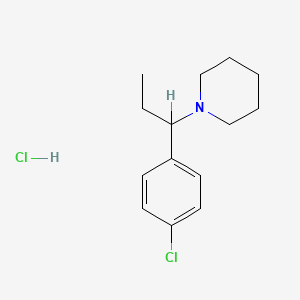
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
